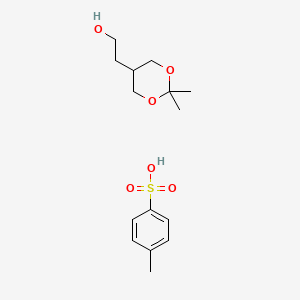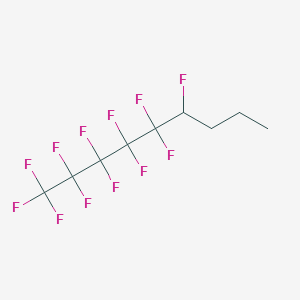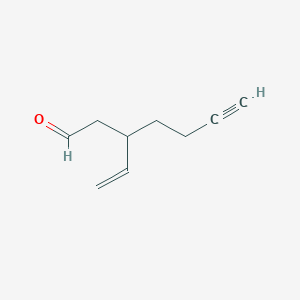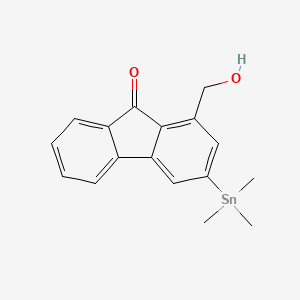
Sulfanylideneosmium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfanylideneosmium is a chemical compound that contains osmium and sulfur Osmium is a dense, hard, and brittle metal in the platinum group, known for its high melting point and resistance to corrosion
Preparation Methods
Synthetic Routes and Reaction Conditions: Sulfanylideneosmium can be synthesized through several methods. One common approach involves the reaction of osmium tetroxide with hydrogen sulfide. The reaction proceeds as follows: [ \text{OsO}_4 + 4\text{H}_2\text{S} \rightarrow \text{OsS}_4 + 4\text{H}_2\text{O} ] This reaction requires careful control of temperature and pressure to ensure the complete conversion of reactants to the desired product .
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process requires stringent safety measures due to the toxic nature of osmium tetroxide and hydrogen sulfide. Advanced purification techniques are employed to obtain high-purity this compound for various applications.
Chemical Reactions Analysis
Types of Reactions: Sulfanylideneosmium undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state compounds.
Substitution: It can participate in substitution reactions where ligands are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and halogens.
Reduction: Reducing agents such as hydrogen or carbon monoxide are used.
Substitution: Ligands like phosphines or amines can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield osmium(VI) compounds, while reduction can produce osmium(II) compounds.
Scientific Research Applications
Sulfanylideneosmium has several applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation processes.
Biology: Research is ongoing to explore its potential as an antimicrobial agent due to its unique chemical properties.
Medicine: There is interest in its potential use in cancer therapy, particularly in targeting specific cancer cells.
Mechanism of Action
The mechanism by which sulfanylideneosmium exerts its effects involves its interaction with molecular targets and pathways. In biological systems, it can interact with proteins and enzymes, potentially inhibiting their function. This interaction is mediated through the formation of coordination complexes with sulfur and osmium atoms, which can disrupt normal cellular processes .
Comparison with Similar Compounds
Osmium Tetrasulfide (OsS4): Similar in composition but differs in its specific chemical properties and reactivity.
Osmium Tetroxide (OsO4): A well-known oxidizing agent with different applications and safety considerations.
Uniqueness: Sulfanylideneosmium is unique due to its specific combination of osmium and sulfur, which imparts distinct chemical properties.
Properties
CAS No. |
116098-51-2 |
|---|---|
Molecular Formula |
OsS |
Molecular Weight |
222.3 g/mol |
IUPAC Name |
sulfanylideneosmium |
InChI |
InChI=1S/Os.S |
InChI Key |
YHYKAMJEIQTQCW-UHFFFAOYSA-N |
Canonical SMILES |
S=[Os] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


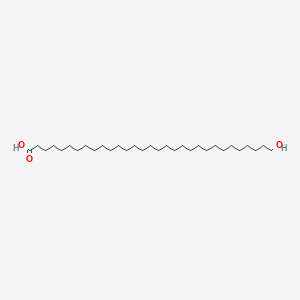

![Benzene, 1-nitro-4-[(2-phenylethenyl)thio]-](/img/structure/B14288040.png)
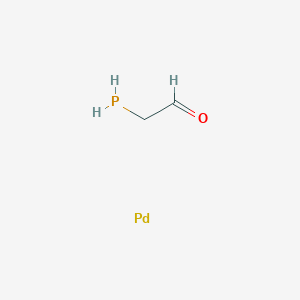
![(Bicyclo[4.1.0]hept-2-ene-7,7-diyl)bis(trimethylsilane)](/img/structure/B14288059.png)
![1-(4'-Hexyl[1,1'-biphenyl]-4-yl)-3-phenylpropane-1,3-dione](/img/structure/B14288060.png)


